N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-butyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under controlled conditions . The process can be summarized as follows:
Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reagents: N-butylamine and 4-chloroaniline.
Catalyst: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of diseases such as tuberculosis.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antitubercular activity.
5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Exhibits antibacterial activity.
Uniqueness
N-butyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both butyl and chlorophenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H16ClN5 |
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Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5/c1-2-3-8-17-14-13-9-20-21(15(13)19-10-18-14)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3,(H,17,18,19) |
InChI Key |
XWRUGPLHDYSYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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